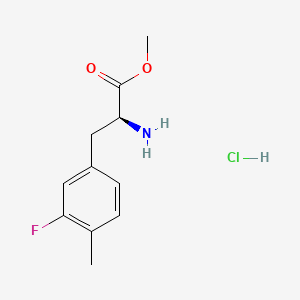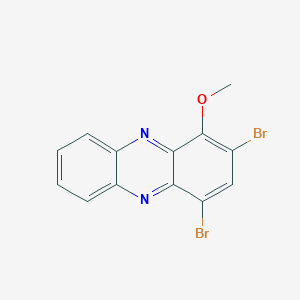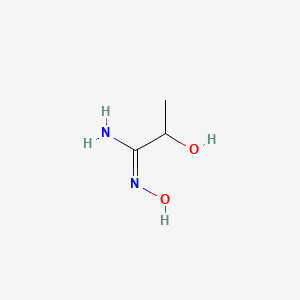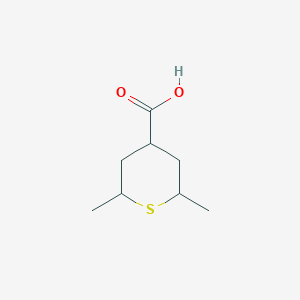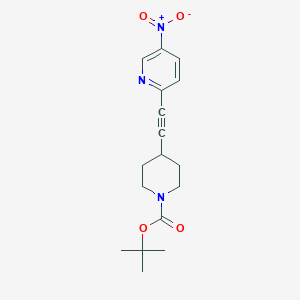
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethynyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with 5-nitropyridine-2-ylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of tert-Butyl 4-((5-aminopyridin-2-yl)ethynyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitropyridine derivatives with biological targets. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking in biological systems .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitropyridine moiety is particularly interesting for the development of anti-inflammatory and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The ethynyl group allows for the formation of covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C17H21N3O4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(5-nitropyridin-2-yl)ethynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)4-5-14-6-7-15(12-18-14)20(22)23/h6-7,12-13H,8-11H2,1-3H3 |
Clave InChI |
VMZJDOHDVUUFEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



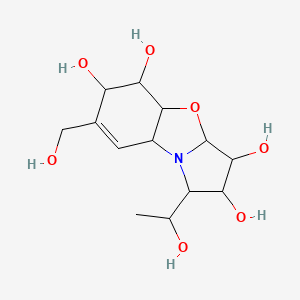
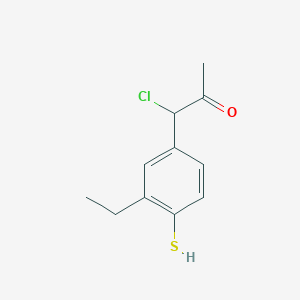
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
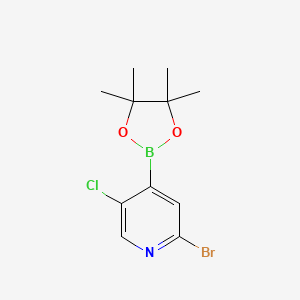
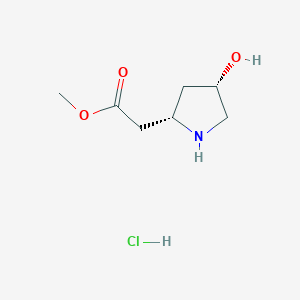

![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
